N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4-nitrobenzenesulfonamide
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Overview
Description
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4-nitrobenzenesulfonamide is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a methoxy group, a pyrrolidinone ring, and a nitrobenzenesulfonamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4-nitrobenzenesulfonamide typically involves a multi-step process. One common method includes the reaction of aniline derivatives with diethyl acetylenedicarboxylate and 4-anisaldehyde in the presence of citric acid as a catalyst. This reaction is carried out in an ethanolic solution under ultrasound irradiation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4-nitrobenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2,4-dimethylbenzenesulfonamide
- N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide
- N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)cyclopropanecarboxamide
Uniqueness
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4-nitrobenzenesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its nitrobenzenesulfonamide moiety, in particular, distinguishes it from other similar compounds and contributes to its distinct properties.
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6S/c1-26-16-9-4-12(11-15(16)19-10-2-3-17(19)21)18-27(24,25)14-7-5-13(6-8-14)20(22)23/h4-9,11,18H,2-3,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGNNASLLNMUEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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